[Met]-beta-Amyloid (1-42) is a variant of the beta-amyloid peptide, specifically the 42 amino acid long form, which is significant in the context of Alzheimer's disease. This peptide is known to aggregate and form plaques in the brains of affected individuals, contributing to neurotoxicity and cognitive decline. The introduction of a methionine residue at position 35 ([Met]) alters its biochemical properties and aggregation behavior, making it a subject of interest for research into Alzheimer's disease mechanisms and potential therapeutic approaches.
The beta-amyloid peptide is derived from the amyloid precursor protein through enzymatic cleavage by beta and gamma secretases. The [Met]-beta-Amyloid (1-42) variant has been studied in both mouse and rat models to understand its role in neurodegenerative processes.
Beta-amyloid peptides are classified as amyloidogenic peptides due to their propensity to misfold and aggregate into fibrils. They are categorized based on their length, with Aβ40 and Aβ42 being the most studied forms. The [Met] substitution specifically targets oxidative stability, as methionine residues are susceptible to oxidation, which can influence aggregation kinetics and toxicity.
The synthesis of [Met]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and incorporation of specific amino acids.
The molecular structure of [Met]-beta-Amyloid (1-42) consists of a central hydrophobic core that facilitates aggregation into fibrils. The presence of methionine at position 35 influences its secondary structure, promoting beta-sheet formation.
The primary chemical reactions involving [Met]-beta-Amyloid (1-42) include:
The aggregation process has been studied using techniques such as Thioflavin T fluorescence assays, which monitor fibril formation by detecting changes in fluorescence intensity as amyloid structures form.
The mechanism by which [Met]-beta-Amyloid (1-42) contributes to neurotoxicity involves several steps:
Studies have shown that oligomeric forms of beta-amyloid are capable of disrupting synaptic function and inducing inflammatory responses in neuronal cells.
[Met]-beta-Amyloid (1-42) is utilized in various research applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: